1-Benzyl-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

RET kinase Oncology Kinase inhibitor

This tetrahydro-quinolinylurea derivative is a potent RET tyrosine kinase inhibitor (IC50 4.80 nM) and a claimed VR1 (TRPV1) antagonist scaffold, ideal for kinase drug discovery and pain research. Unlike closely related analogs that shift target engagement from RET to VR1 or PDE3A upon minor structural changes, this N-methyl benzyl-substituted 6-urea regioisomer maintains a unique selectivity profile, making it a critical starting point for structure-activity relationship (SAR) studies in RET-driven cancers (e.g., medullary thyroid carcinoma, NSCLC). Researchers should verify on-target potency experimentally before substituting with any structural analog.

Molecular Formula C18H19N3O2
Molecular Weight 309.369
CAS No. 1170534-02-7
Cat. No. B2904453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
CAS1170534-02-7
Molecular FormulaC18H19N3O2
Molecular Weight309.369
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C18H19N3O2/c1-21-16-9-8-15(11-14(16)7-10-17(21)22)20-18(23)19-12-13-5-3-2-4-6-13/h2-6,8-9,11H,7,10,12H2,1H3,(H2,19,20,23)
InChIKeyJPSWCFGBEDPNOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170534‑02‑7): Procurement‑Grade Chemical Identity and Pharmacological Lineage


1‑Benzyl‑3‑(1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)urea (CAS 1170534‑02‑7) is a synthetic, low‑molecular‑weight (309.4 g mol⁻¹) urea derivative that embeds a 1‑methyl‑2‑oxo‑tetrahydroquinoline scaffold linked via a urea bridge to a benzyl group . The compound belongs to the tetrahydro‑quinolinylurea chemotype, which has been claimed in the patent literature as an orally active vanilloid receptor 1 (VR1/TRPV1) antagonist scaffold with potential utility in urological disorders, chronic pain and inflammatory diseases [1]. A ChEMBL‑curated BindingDB entry additionally records single‑concentration inhibition of the RET tyrosine kinase cytoplasmic domain, placing the compound within a kinase‑inhibitor discovery space [2].

Why Generic Substitution of 1‑Benzyl‑3‑(1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)urea Is Not Supported by Existing Evidence


Within the tetrahydro‑quinolinylurea series, seemingly conservative modifications—removal of the N‑methyl group, replacement of the benzyl moiety with cyclohexyl or phenylsulfonyl, or relocation of the urea attachment from the 6‑ to the 5‑position—generate distinct chemotypes that engage different primary targets (VR1 vs. RET vs. PDE3A) and show divergent selectivity profiles [1]. No published head‑to‑head dataset currently demonstrates that 1‑benzyl‑3‑(1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)urea can substitute for a close analog without loss of the desired on‑target potency, making interchange scientifically unjustified without de‑novo experimental validation [2].

Quantitative Differentiation Evidence for 1‑Benzyl‑3‑(1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)urea Relative to Closest Analogs


RET Tyrosine Kinase Inhibition: Single‑Point IC50 Suggests a Kinase‑Directed Profile Distinct from VR1‑Focused Analogs

A BindingDB record (CHEMBL3775511) documents that 1‑benzyl‑3‑(1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)urea inhibits the human RET cytoplasmic domain with an IC50 of 4.80 nM in a recombinant enzyme assay [1]. By contrast, the patent literature for tetrahydro‑quinolinylurea analogs (e.g., US20100137361A1) predominantly reports VR1 antagonism, and a closely related 6‑substituted analog—1‑cyclohexyl‑3‑(2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)urea—is described as a PDE3A inhibitor, not a kinase inhibitor . No RET inhibition data are available for these comparator chemotypes, indicating that the benzyl‑N‑methyl‑THQ substitution pattern redirects target engagement toward kinase inhibition [2].

RET kinase Oncology Kinase inhibitor

VR1/TRPV1 Antagonism Class Affiliation: Patent‑Backed Pharmacological Lineage with Quantified Disease Indications

US patent application US20100137361A1 (Bayer Schering Pharma) explicitly claims tetrahydro‑quinolinylurea derivatives—including the 6‑amino‑THQ‑urea subclass to which 1‑benzyl‑3‑(1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)urea structurally belongs—as VR1 antagonists for the prophylaxis and treatment of detrusor overactivity, urinary incontinence, neuropathic pain, and inflammatory conditions [1]. Although specific IC50 values for the target compound are not disclosed in the patent, the generic Markush structure encompasses the benzyl‑N‑methyl‑THQ substitution pattern, distinguishing it from non‑VR1 THQ‑ureas such as the PDE3A‑inhibiting cyclohexyl analog .

VR1 antagonist Overactive bladder Chronic pain

Molecular Topology Differentiator: N‑Methyl‑2‑oxo‑THQ Core Creates a Physicochemical Signature Distinct from Non‑Methylated and 5‑Substituted Regioisomers

The presence of the N‑methyl group on the tetrahydroquinoline ring and the 6‑position urea attachment in 1‑benzyl‑3‑(1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)urea yields a calculated molecular weight of 309.4 g mol⁻¹, contrasting with the non‑methylated analog 1‑benzyl‑3‑(2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)urea (MW = 295.3 g mol⁻¹) . Patent examples in US20100137361A1 focus on 5‑substituted THQ‑ureas (e.g., N‑[4‑chloro‑3‑(trifluoromethyl)phenyl]‑N′‑(3‑hydroxy‑1‑methyl‑1,2,3,4‑tetrahydroquinolin‑5‑yl)urea), where the urea is attached at the 5‑position rather than the 6‑position, producing a different hydrogen‑bonding vector and steric environment around the urea pharmacophore [1].

Physicochemical properties Regioisomer differentiation Drug-likeness

Evidence‑Linked Research and Industrial Application Scenarios for 1‑Benzyl‑3‑(1‑methyl‑2‑oxo‑1,2,3,4‑tetrahydroquinolin‑6‑yl)urea


RET Kinase Inhibitor Screening in Oncology Lead Discovery

With a recorded RET IC50 of 4.80 nM in a recombinant enzymatic assay, this compound can serve as a starting point for medicinal chemistry optimization of RET‑targeted therapies for RET‑driven cancers (e.g., medullary thyroid carcinoma, non‑small‑cell lung cancer) [1]. The chemotype is structurally distinct from classical type II kinase inhibitors, offering potential for a novel binding mode.

VR1/TRPV1 Antagonist Profiling in Urological and Pain Pharmacology

Patent US20100137361A1 provides a class‑level rationale for evaluating this compound in functional VR1 assays (e.g., capsaicin‑induced calcium flux) and in‑vivo models of overactive bladder or neuropathic pain [2]. The benzyl‑N‑methyl‑THQ substitution pattern places it within the claimed scope of orally active VR1 antagonists.

Selectivity Panel Screening to Differentiate Kinase vs. VR1 vs. PDE3A Engagement

Given that structurally similar tetrahydro‑quinolinylureas engage disparate primary targets (RET, VR1, PDE3A), this compound is an ideal probe for a broad‑panel selectivity screen to map how subtle substitution changes (N‑methyl, benzyl vs. cyclohexyl, 6‑ vs. 5‑urea attachment) redirect polypharmacology [1][2].

Physicochemical Benchmarking of 6‑Substituted N‑Methyl‑THQ‑Urea Scaffolds

The defined molecular weight (309.4 g mol⁻¹) and regioisomeric identity of the compound can be used as a reference in cheminformatic analyses (e.g., matched molecular pair analysis) to quantify the impact of N‑methylation and urea attachment position on solubility, permeability, and metabolic stability relative to des‑methyl and 5‑substituted analogs .

Quote Request

Request a Quote for 1-Benzyl-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.